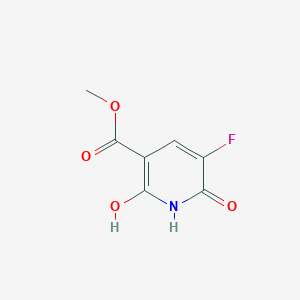

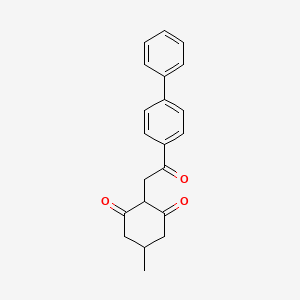

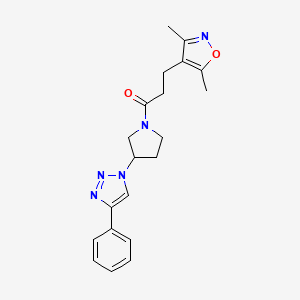

7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione, also known as Cl-IMQ, is a chemical compound that has been studied for its potential scientific applications. This compound is a quinazoline derivative that has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In

科学的研究の応用

Synthesis and Reactivity

Research on related quinazoline derivatives has shown diverse methods for their synthesis and the exploration of their reactivity. For instance, the work by Klásek et al. (2020) outlines the reaction of 3-chloroquinoline-2,4-diones with ethanolamine to form specific amino derivatives, which upon further reaction with isothiocyanic acid yield various products depending on the substituents present. This highlights the compound's potential as a versatile intermediate in organic synthesis Klásek, Lyčka, Rouchal, & Bartošík, 2020.

Application in Heterocyclic Chemistry

The synthesis of complex heterocyclic systems often employs quinazoline derivatives as key intermediates. Schneller et al. (1984) have reported a multi-step synthesis starting from 7-chloro-3-methylquinazoline-2,4(1H,3H)-dione, leading to the creation of novel compounds with potential biological activities. Such syntheses underscore the importance of quinazoline derivatives in developing new heterocyclic compounds with potential pharmacological applications Schneller, Ibay, & Christ, 1984.

Catalysis and Synthetic Efficiency

Quinazoline derivatives are also investigated for their role in catalysis, offering pathways to efficient syntheses of other valuable compounds. Kefayati, Asghari, and Khanjanian (2012) demonstrated that certain quinazoline derivatives could act as efficient catalysts for synthesizing dihydropyrimidinones and hydroquinazoline diones under solvent-free conditions. This research points to the potential of quinazoline derivatives in green chemistry and catalysis Kefayati, Asghari, & Khanjanian, 2012.

Biological Activity Potential

While explicit data on the biological activity of 7-chloro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione might not be available, research on similar compounds provides insights into potential areas of application. For example, Colotta et al. (2012) have synthesized 3-hydroxyquinazoline-2,4-diones with varying substituents, showing significant selectivity and inhibition against certain ionotropic glutamate receptors, indicating potential as neuroprotective or anticonvulsant agents Colotta et al., 2012.

特性

IUPAC Name |

7-chloro-1-methyl-3-propan-2-ylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-7(2)15-11(16)9-5-4-8(13)6-10(9)14(3)12(15)17/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMPPGYQOVSYQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)